N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a benzamide core linked to a piperidine ring, which is further substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable electrophiles.
Linking to Benzamide: The final step involves coupling the piperidine-oxadiazole intermediate with benzoyl chloride or benzamide derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield isopropanol or acetone, while reduction of the oxadiazole ring could produce various reduced heterocycles.
Scientific Research Applications
N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide
- N-(2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide
Uniqueness
N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide is unique due to the presence of the isopropyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13(2)18-21-22-19(26-18)15-8-10-23(11-9-15)16(24)12-20-17(25)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSBPKNAIVFFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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